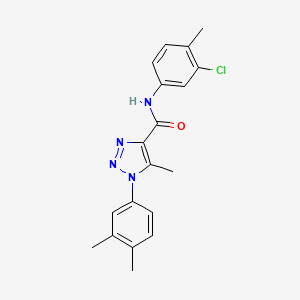

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-Chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl groups at positions 1, 3,4-dimethylphenyl, and 5-methyl, and an amide linkage to a 3-chloro-4-methylphenyl moiety. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aryl rings likely influences its physicochemical properties, such as solubility and thermal stability.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-6-8-16(9-13(11)3)24-14(4)18(22-23-24)19(25)21-15-7-5-12(2)17(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRGMTLSRYDTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 3,4-dimethylphenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and can form coordination complexes, which may play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related triazole and pyrazole carboxamides, which share functional motifs or substitution patterns. Key analogs include:

Notes:

- Molecular weight calculations (*estimated) based on molecular formulas.

- Substituent effects: Chloro groups: Increase molecular polarity and thermal stability (e.g., compound 3b in has mp 171–172°C due to dual chloro substituents). Methyl groups: Enhance lipophilicity and may lower melting points (e.g., compound 3c in with p-tolyl group has mp 123–125°C). Amino/acetyl groups: Improve aqueous solubility but reduce thermal stability (e.g., compound in likely has lower mp than chloro analogs).

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C_{17}H_{18}ClN_{5}O

- Molecular Weight : 345.81 g/mol

The presence of the chloro and methyl groups in the phenyl rings contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Studies and Experimental Findings

-

Cell Line Testing : In vitro studies evaluated the compound's cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values indicated significant antiproliferative effects:

- MCF-7: IC50 = 12.5 µM

- HCT116: IC50 = 15.2 µM

- A549: IC50 = 10.8 µM

-

Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through:

- DNA Binding : Molecular docking studies suggest that the compound binds effectively to DNA, disrupting replication processes.

- Inhibition of Cell Cycle Progression : Flow cytometry analyses revealed that treated cells exhibited increased G0/G1 phase arrest compared to controls.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and phenyl rings significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of chloro group | Increased potency |

| Methyl substitution on phenyl ring | Enhanced lipophilicity |

| Variation in triazole substituents | Altered binding affinity |

These modifications can enhance solubility and bioavailability, crucial for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.